2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid
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Overview
Description
2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid is an organic compound characterized by the presence of a furan ring, a phenoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives, such as furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenol reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and phenoxy group are known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with a phenoxy group and acetic acid moiety.
Furan-2-carboxylic acid: Contains a furan ring with a carboxylic acid group.
2,5-Furandicarboxylic acid: A derivative with two carboxylic acid groups on the furan ring.
Uniqueness
2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid is unique due to its combination of a furan ring, phenoxy group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62810-13-3 |
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Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-[3-(furan-2-carbonyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H14O5/c1-15(2,14(17)18)20-11-6-3-5-10(9-11)13(16)12-7-4-8-19-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
PCVKBFUFLDWZCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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